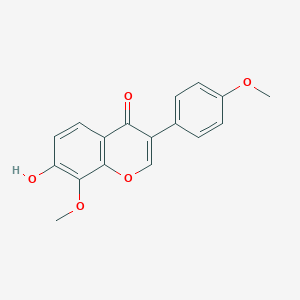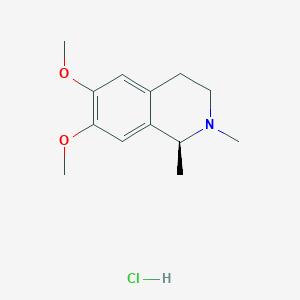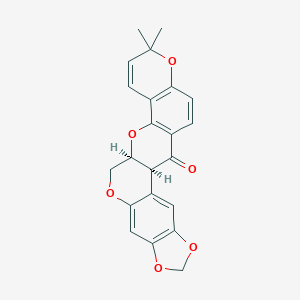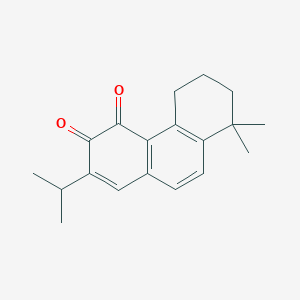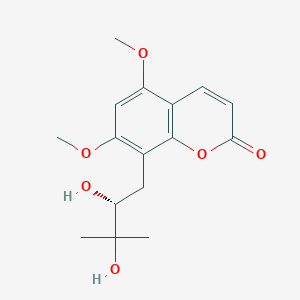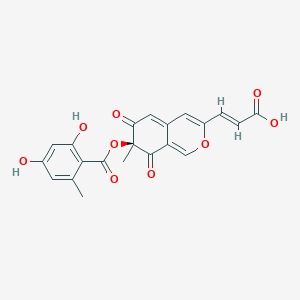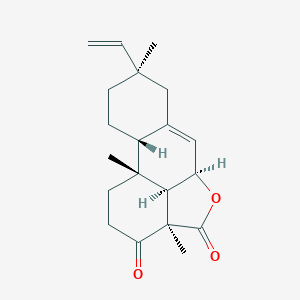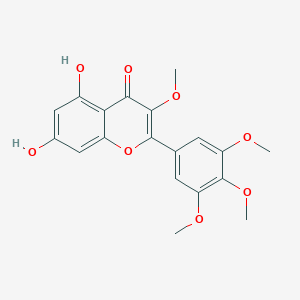
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone
Übersicht
Beschreibung
5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is a tetramethoxyflavone, a type of flavonoid compound . It is a derivative of myricetin, where the hydroxy groups at positions 3, 3’, 4’ and 5’ are replaced by methoxy groups . This compound is isolated from Bridelia ferruginea, a subtropical medicinal plant widely used in traditional African medicine .
Molecular Structure Analysis
The molecular formula of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is C19H18O8 . The average mass is 374.341 Da and the monoisotopic mass is 374.100159 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone include a density of 1.4±0.1 g/cm3, boiling point of 594.2±50.0 °C at 760 mmHg, and a flash point of 214.3±23.6 °C . It has 8 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Revision : A study by Horie et al. (1988) focused on synthesizing flavones similar to 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone and revising the structures of certain natural flavones. This research contributes to understanding the chemical properties and potential applications of such flavones (Horie, Tsukayama, Kawamura, & Yamamoto, 1988).
Natural Occurrence and Structure Identification : Juma et al. (2001) isolated 5,7-Dihydroxy-2',3',4',5'-tetramethoxyflavone from the leaf exudate of Psiadia punctulata. This study is significant for identifying the structure and natural sources of these compounds (Juma, Yenese, Midiwo, & Waterman, 2001).
Biotransformation by Intestinal Bacteria : Kim, Kim, and Han (2014) investigated the metabolism of polymethoxyflavones, including compounds similar to 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone, by a human intestinal bacterium, Blautia sp. MRG-PMF1. This research offers insights into how these compounds are processed in the human body (Kim, Kim, & Han, 2014).
Synthesis for Potential Cytotoxic Activity : Ahmed, Wagner, and Razaq (1978) synthesized a compound similar to 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone, exploring its potential cytotoxic activity. This contributes to understanding its possible use in cancer treatment (Ahmed, Wagner, & Razaq, 1978).
Isolation from Natural Sources : Basudan et al. (2005) isolated compounds including 5-hydroxy-7,3,3',4'-tetramethoxyflavone from Ficus lyrata leaves. This adds to the knowledge about the natural occurrence of such flavones (Basudan, Ilyas, Parveen, Muhisen, & Kumar, 2005).
DNA Topoisomerase IIα Inhibitory and Anti-HIV-1 Activity : A study by Kongkum et al. (2012) identified flavones with similar structures to 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone from Gardenia carinata, demonstrating their DNA topoisomerase IIα inhibitory and anti-HIV-1 activities. This suggests potential therapeutic applications (Kongkum et al., 2012).
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXLGTWJLNLXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465276 | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
CAS RN |
14585-04-7 | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014585047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIHYDROXY-3,3',4',5'-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KFY8NTR4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



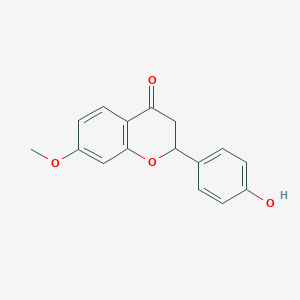
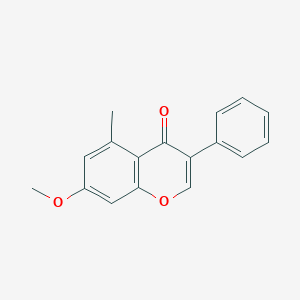
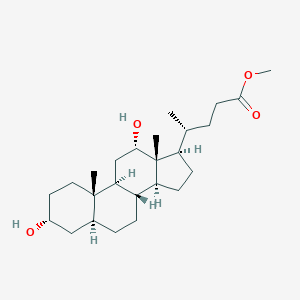
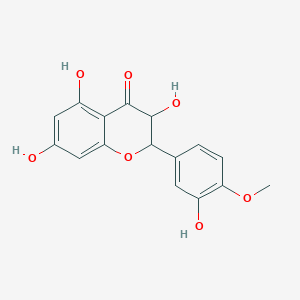
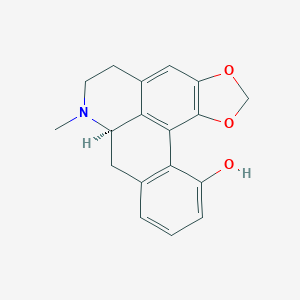
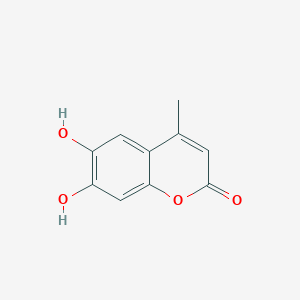
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)
